GRN-529

Catalog No.
S529247
CAS No.
1253291-12-1
M.F
C22H15F2N3O2
M. Wt
391.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GRN-529

CAS Number

1253291-12-1

Product Name

GRN-529

IUPAC Name

[4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone

Molecular Formula

C22H15F2N3O2

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2

InChI Key

JITMSIRHBAVREW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GRN-529; GRN 529; GRN529.

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2

The exact mass of the compound (4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone is 391.1132 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GRN-529 is a highly potent, orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Featuring a bisaryl alkynylamide core, it exhibits a low-nanomolar binding affinity (Ki = 5.4 nM) and an IC50 of 3.1 nM for mGluR5, alongside a >1,000-fold selectivity over the closely related mGluR1 subtype [1]. In procurement and experimental design, GRN-529 is prioritized over first-generation mGluR5 NAMs due to its excellent brain penetrance, predictable ex vivo receptor occupancy, and robust efficacy in rodent models of autism spectrum disorder (ASD) and treatment-resistant depression (TRD) without inducing sedation or motor impairment [2].

Substituting GRN-529 with older, generic mGluR5 NAMs such as MPEP, MTEP, or fenobam often compromises the integrity of sensitive neurobehavioral and pharmacokinetic assays. MPEP and MTEP, while widely used as early tool compounds, generally exhibit lower potency and can require higher dosing regimens that risk off-target effects or motor impairment [1]. Fenobam, a non-alkyne NAM, has been shown to produce delayed or inconsistent effects in certain social interaction models and carries a risk of inverse agonist activity that complicates data interpretation[2]. GRN-529 provides a superior baseline for translational research by offering a highly predictable correlation between unbound brain concentration and receptor occupancy, enabling precise dose-response mapping without the confounding variable of sedation[3].

Superior Receptor Affinity and Subtype Selectivity

GRN-529 demonstrates exceptional in vitro potency with a Ki of 5.4 nM and an IC50 of 3.1 nM for mGluR5, significantly outperforming early-generation tool compounds. Crucially, GRN-529 achieves >1,000-fold selectivity for mGluR5 over mGluR1 [1]. This strict subtype selectivity is essential for avoiding confounding cross-activation in complex synaptic plasticity models.

Evidence DimensionmGluR5 Binding Affinity and Selectivity
Target Compound DataKi = 5.4 nM; >1,000-fold selectivity vs mGluR1
Comparator Or BaselineMPEP / Early NAMs (typically lower potency and narrower selectivity margins)
Quantified DifferenceLow-nanomolar potency with >1,000-fold subtype selectivity
ConditionsCell-based pharmacology assays (Ca2+ mobilization in HEK293 cells)

High potency and strict subtype selectivity prevent off-target mGluR1 modulation, ensuring clean data in neuropharmacological screening.

Predictable Brain Penetration and Target Engagement

In pharmacokinetic evaluations, GRN-529 exhibits a highly predictable relationship between unbound brain exposure and ex vivo mGluR5 receptor occupancy across multiple mouse strains (e.g., B6, BTBR, C58). Peak brain concentrations are reliably achieved within 30 to 60 minutes post-administration, allowing for precise temporal alignment with behavioral testing[1]. This predictable target engagement profile surpasses the variable exposure metrics often seen with less optimized alkyne derivatives.

Evidence DimensionBrain Exposure and Receptor Occupancy Correlation
Target Compound DataStrong linear correlation between unbound brain levels and mGluR5 occupancy at 0.3–3.0 mg/kg doses
Comparator Or BaselineStandard baseline tool compounds (variable PK/PD alignment)
Quantified DifferenceReliable peak concentration at 30–60 mins with consistent occupancy across distinct genetic strains
ConditionsEx vivo receptor occupancy assays following systemic administration in mice

Predictable brain penetrance and occupancy allow researchers to establish rigorous dose-response relationships for translational PET imaging and behavioral studies.

Behavioral Efficacy Devoid of Sedative Confounders

A critical differentiator for GRN-529 is its ability to exert robust anxiolytic and prosocial effects without inducing sedation or motor impairment. In standardized assays, GRN-529 reduced repetitive behaviors and restored social approach at doses (0.3 to 3.0 mg/kg) that did not alter open-field locomotion or rotarod performance [1]. In contrast, higher doses of older NAMs or standard anxiolytics frequently cause motor deficits that confound the interpretation of social and repetitive behavior assays [2].

Evidence DimensionMotor Impairment / Sedation at Efficacious Doses
Target Compound DataNo effect on open-field locomotion or rotarod performance at efficacious doses (0.3–3.0 mg/kg)
Comparator Or BaselineStandard anxiolytics and high-dose first-generation NAMs
Quantified DifferenceComplete separation of therapeutic efficacy from sedative side effects
ConditionsOpen-field locomotion and rotarod assays in rodent models

Eliminating sedative confounders is mandatory for validating true prosocial or anti-repetitive behavioral efficacy in preclinical psychiatric drug development.

High Therapeutic Index and Tolerability in Rodent Models

While some alkyne-containing mGluR5 NAMs exhibit cross-species metabolic liabilities, GRN-529 demonstrates excellent safety and tolerability in rodent models. In regulatory toxicology studies, GRN-529 was safe and well-tolerated in rats, achieving a high therapeutic index (TI) of 55 at the highest tested dose[1]. This provides a significantly wider safety margin for chronic dosing studies in mice and rats compared to experimental NAMs that suffer from early-onset toxicity or rapid clearance.

Evidence DimensionTherapeutic Index (TI) in Rodent Models
Target Compound DataTI = 55 in rats
Comparator Or BaselineExperimental non-optimized alkyne NAMs
Quantified DifferenceExceptionally wide safety margin permitting high-dose or chronic administration without acute toxicity
Conditions8-week regulatory toxicology and pharmacokinetic studies in rats

A high therapeutic index ensures that researchers can conduct long-term behavioral or chronic dosing studies in rodents without compound-induced toxicity confounding the results.

Preclinical Screening for Autism Spectrum Disorder (ASD) Therapeutics

Due to its validated efficacy in reversing social deficits and repetitive behaviors in BTBR and C58/J mouse models without sedation, GRN-529 is the benchmark NAM for ASD drug discovery [1].

Translational PET Imaging and Receptor Occupancy Modeling

The strong correlation between GRN-529's unbound brain concentration and mGluR5 occupancy makes it an ideal reference compound for calibrating ex vivo receptor occupancy assays and supporting PET imaging dose-selection models [2].

Neuropharmacological Profiling of Treatment-Resistant Depression (TRD)

GRN-529 is highly suited for in vivo models of TRD and comorbid anxiety, as it provides a clean, non-sedating baseline to compare novel glutamatergic agents against standard monoaminergic therapies[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

391.11323305 Da

Monoisotopic Mass

391.11323305 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D77QDV7E9J

Wikipedia

GRN-529

Dates

Last modified: 08-15-2023
1: Hughes ZA, Neal SJ, Smith DL, Sukoff Rizzo SJ, Pulicicchio CM, Lotarski S, Lu S, Dwyer JM, Brennan J, Olsen M, Bender CN, Kouranova E, Andree TH, Harrison JE, Whiteside GT, Springer D, O'Neil SV, Leonard SK, Schechter LE, Dunlop J, Rosenzweig-Lipson S, Ring RH. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression. Neuropharmacology. 2013 Mar;66:202-14. doi: 10.1016/j.neuropharm.2012.04.007. PubMed PMID: 22551786.

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